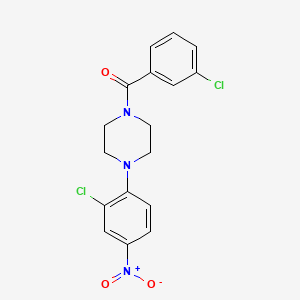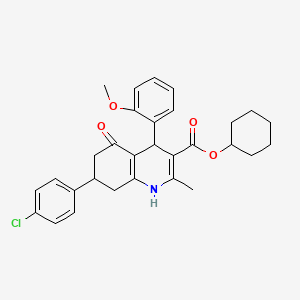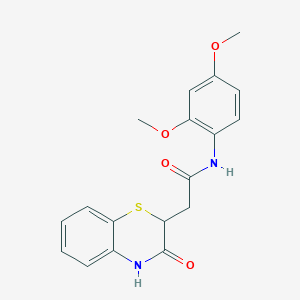
2-(4-methylphenoxy)-N-(3-pyridinylmethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methylphenoxy)-N-(3-pyridinylmethyl)propanamide is a chemical compound that belongs to the class of amides. It is also known as AG-1478, and it is widely used in scientific research for its potential applications in cancer treatment. The compound has been shown to have a selective inhibitory effect on epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in the growth and proliferation of cancer cells. In
Mécanisme D'action
The mechanism of action of 2-(4-methylphenoxy)-N-(3-pyridinylmethyl)propanamide involves the inhibition of EGFR tyrosine kinase. EGFR is a transmembrane receptor that plays a crucial role in the regulation of cell growth and proliferation. When EGFR is activated by ligands, it triggers a signaling cascade that promotes cell division and survival. However, in many types of cancer cells, EGFR is overexpressed, leading to uncontrolled cell growth and proliferation. 2-(4-methylphenoxy)-N-(3-pyridinylmethyl)propanamide binds to the ATP-binding site of EGFR tyrosine kinase, preventing its activation and subsequent downstream signaling. This inhibition leads to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-methylphenoxy)-N-(3-pyridinylmethyl)propanamide have been extensively studied in vitro and in vivo. In vitro studies have shown that the compound selectively inhibits EGFR tyrosine kinase, leading to the suppression of cancer cell growth and proliferation. In vivo studies have shown that the compound has antitumor activity in various types of cancer, including breast, lung, and prostate cancer. The compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(4-methylphenoxy)-N-(3-pyridinylmethyl)propanamide for lab experiments is its selective inhibitory effect on EGFR tyrosine kinase. This makes it a valuable tool for studying the role of EGFR in cancer cell growth and proliferation. However, one of the limitations of the compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.
Orientations Futures
There are several future directions for the research and development of 2-(4-methylphenoxy)-N-(3-pyridinylmethyl)propanamide. One potential direction is the development of more potent and selective inhibitors of EGFR tyrosine kinase. Another direction is the exploration of the compound's potential applications in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further studies are needed to better understand the pharmacokinetics and toxicity of the compound in vivo, as well as its potential applications in other diseases beyond cancer.
In conclusion, 2-(4-methylphenoxy)-N-(3-pyridinylmethyl)propanamide is a promising compound that has shown potential applications in cancer treatment. Its selective inhibitory effect on EGFR tyrosine kinase makes it a valuable tool for studying the role of EGFR in cancer cell growth and proliferation. Further research is needed to explore the compound's full potential and to develop more potent and selective inhibitors of EGFR tyrosine kinase.
Méthodes De Synthèse
The synthesis of 2-(4-methylphenoxy)-N-(3-pyridinylmethyl)propanamide is a complex process that involves several steps. The most common method for synthesizing this compound is through the reaction of 4-methylphenol and 3-pyridinemethanol in the presence of a catalyst, followed by the addition of propanoyl chloride. The resulting product is then purified through a series of chromatography and recrystallization steps.
Applications De Recherche Scientifique
2-(4-methylphenoxy)-N-(3-pyridinylmethyl)propanamide has been extensively studied for its potential applications in cancer treatment. The compound has been shown to selectively inhibit EGFR tyrosine kinase, which is overexpressed in many types of cancer cells. This inhibition leads to the suppression of cancer cell growth and proliferation, making it a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
2-(4-methylphenoxy)-N-(pyridin-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-12-5-7-15(8-6-12)20-13(2)16(19)18-11-14-4-3-9-17-10-14/h3-10,13H,11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVGUUDVZWWBHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)C(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(2,5-dimethoxyphenyl)amino]-2-propanol](/img/structure/B5221736.png)


![5-(3-bromobenzylidene)-3-{[(3-nitrophenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5221755.png)
![2-{[4-ethyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5221760.png)
![5-[(3,4-dimethylphenoxy)methyl]-N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-isoxazolecarboxamide](/img/structure/B5221766.png)
![4-[(3-chlorobenzyl)oxy]-3-iodo-5-methoxybenzonitrile](/img/structure/B5221772.png)
![N-{[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-(1H-pyrazol-4-yl)ethanamine](/img/structure/B5221783.png)

![1-(1-naphthylmethyl)-N-[2-(3-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5221793.png)
![N-(4-methoxyphenyl)-6-methyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5221797.png)
![4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzamide](/img/structure/B5221809.png)